molecular formula C19H18N4O4S2 B2768042 Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 921790-17-2

Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2768042
CAS No.: 921790-17-2
M. Wt: 430.5
InChI Key: ZUOZJSZJNDAQHA-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate” is a complex organic compound. It is an organic ligand and possesses strong coordination ability due to the presence of N, O coordination atoms .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered thiazole ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate and related compounds involves complex organic reactions that yield innovative structures with potential chemical and biological significance. For instance, a study on the 1,3-dipolar cycloaddition of acetylenedicarboxylic esters to quinazoline oxides has led to the development of esters with potential as intermediates in the synthesis of pharmaceuticals and agrochemicals (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, the synthesis of heterocycles incorporating a thiadiazole moiety has been investigated for their insecticidal properties, suggesting applications in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Potential Applications in Drug Discovery

This compound derivatives have shown promise in various areas of drug discovery. For example, compounds synthesized from ethyl 2-cyano-2-(hydroxyimino)acetate have demonstrated superiority in purity and yield for the development of α-ketoamide derivatives, indicating potential applications in medicinal chemistry and drug design (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Molecular Structure and Analysis

The molecular structure and analysis of this compound derivatives are crucial for understanding their chemical behavior and potential applications. Research on the crystal structure of related compounds has provided insights into their stability and reactivity, which are essential for their application in synthesis and material science (He, Hu, Cao, & Peng, 2007).

Future Directions

Thiazole derivatives have been extensively studied for their diverse biological activities, and there is ongoing research to find new compounds related to this scaffold to act as drug molecules with lesser side effects . This suggests that “Ethyl 2-(2-(2-(2-benzamidothiazol-4-yl)acetamido)thiazol-4-yl)acetate” and similar compounds may have potential applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-2-27-16(25)9-14-11-28-18(21-14)22-15(24)8-13-10-29-19(20-13)23-17(26)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOZJSZJNDAQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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